



# Applications of Ethyl 2-Ethoxybenzoate in Organic Synthesis: Detailed Notes and Protocols

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Compound of Interest		
Compound Name:	Ethyl 2-ethoxybenzoate	
Cat. No.:	B1585330	Get Quote

**Ethyl 2-ethoxybenzoate** is a versatile aromatic ester that serves as a valuable starting material and intermediate in a wide range of organic syntheses. Its chemical structure, featuring an ester group and an ethoxy substituent on the benzene ring, allows for diverse reactivity, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides detailed application notes and experimental protocols for several key transformations involving **ethyl 2-ethoxybenzoate**, aimed at researchers, scientists, and professionals in drug development.

# **Hydrolysis to 2-Ethoxybenzoic Acid**

One of the most fundamental applications of **ethyl 2-ethoxybenzoate** is its hydrolysis to 2-ethoxybenzoic acid. This carboxylic acid is an important intermediate in the synthesis of various biologically active molecules.

**Ouantitative Data Summary** 

Product	Reagents	Solvent	Temperatur e	Time	Yield
2- Ethoxybenzoi c Acid	Ethyl 2- ethoxybenzo ate, NaOH	Ethanol, Water	80 °C	8 h	80%



# Experimental Protocol: Synthesis of 2-Ethoxybenzoic Acid

This protocol details the alkaline hydrolysis of **ethyl 2-ethoxybenzoate**.

#### Materials:

- Ethyl 2-ethoxybenzoate (0.2 mmol, 52 mg)
- Sodium hydroxide (NaOH) (3 mmol, 120 mg)
- Ethanol (1.5 mL)
- Dilute hydrochloric acid (2N)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- In a suitable reaction vessel, combine the ortho-ethoxylated product (ethyl 2-ethoxybenzoate), sodium hydroxide, and ethanol.
- Heat the mixture to 80 °C and maintain this temperature for 8 hours.
- After the reaction is complete, remove the ethanol under reduced pressure.
- Neutralize the excess alkali by adding dilute hydrochloric acid (5 mL, 2N).
- Extract the aqueous mixture with dichloromethane (5 x 4 mL).
- Dry the combined organic layers over anhydrous sodium sulfate.
- Concentrate the solution and purify the crude product by column chromatography (CH<sub>2</sub>Cl<sub>2</sub>/CH<sub>3</sub>OH) to obtain 2-ethoxybenzoic acid.[1]

Expected Yield: 27 mg (80%)[1]





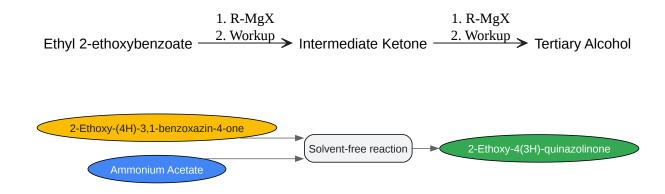
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Workflow for the hydrolysis of **ethyl 2-ethoxybenzoate**.

## **Grignard Reaction for Tertiary Alcohol Synthesis**

**Ethyl 2-ethoxybenzoate** can react with Grignard reagents to produce tertiary alcohols. The reaction proceeds via a double addition of the Grignard reagent to the ester carbonyl group.

### **General Reaction Scheme**



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#### References

 1. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]







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